molecular formula C34H38N4O5S B11213961 ANO1 inhibitor K786-4469

ANO1 inhibitor K786-4469

Cat. No.: B11213961
M. Wt: 614.8 g/mol
InChI Key: HEKGDCDYXIIKKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ANO1 inhibitor K786-4469 is a small molecule inhibitor specifically designed to target anoctamin 1 (ANO1), a calcium-activated chloride channel. This compound has shown significant potential in suppressing cancer metastasis both in vitro and in vivo by modulating cholesterol metabolism and fibroblast function .

Chemical Reactions Analysis

Types of Reactions

K786-4469 primarily undergoes interactions with biological molecules rather than traditional chemical reactions like oxidation, reduction, or substitution. Its primary mode of action involves binding to specific sites on the ANO1 protein .

Common Reagents and Conditions

The compound’s interactions are facilitated under physiological conditions, typically involving aqueous solutions at body temperature (37°C) and neutral pH. The binding of K786-4469 to ANO1 is mediated by specific amino acid residues, such as ARG557 .

Major Products Formed

The major product of the interaction between K786-4469 and ANO1 is the inhibition of ANO1 activity, leading to downstream effects on cholesterol metabolism and cancer cell metastasis .

Properties

Molecular Formula

C34H38N4O5S

Molecular Weight

614.8 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-cyclohexyl-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]benzimidazole-5-carboxamide

InChI

InChI=1S/C34H38N4O5S/c1-23-7-11-28(12-8-23)44(40,41)37-17-15-25(16-18-37)33-36-29-20-26(10-13-30(29)38(33)27-5-3-2-4-6-27)34(39)35-21-24-9-14-31-32(19-24)43-22-42-31/h7-14,19-20,25,27H,2-6,15-18,21-22H2,1H3,(H,35,39)

InChI Key

HEKGDCDYXIIKKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=C(N3C5CCCCC5)C=CC(=C4)C(=O)NCC6=CC7=C(C=C6)OCO7

Origin of Product

United States

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